9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Cancer Therapeutics
Quinazolinone hybrids demonstrate pronounced antiproliferative effects through kinase inhibition and DNA intercalation mechanisms. The methylthio group in this compound may enhance topoisomerase II binding affinity, as suggested by molecular docking studies of analogous structures with IC~50~ values ≤2.5 μM against hepatic carcinoma cell lines. Fluorine's electron-withdrawing character could stabilize transition states during enzymatic inhibition, potentially lowering activation energies for target engagement.
Antimicrobial Development
Structural parallels to 5,6,7,8-tetrahydro-triazolo[5,1-b]quinazolin-9(4H)-one (THTQ), which exhibits MIC values of 1.875-7.5 mg/mL against Gram-negative pathogens, suggest this derivative may display enhanced activity due to:
- Improved membrane penetration from fluorinated aryl groups
- Thioether-mediated disruption of bacterial redox homeostasis
- Dimethyl substitution conferring resistance to oxidative metabolism
Neuropharmacological Applications
The triazoloquinazolinone scaffold shows promise in modulating GABAergic and glutamatergic signaling pathways. Quantum mechanical calculations predict that the 3-fluorophenyl group's dipole moment (μ ≈ 1.4 D) could facilitate interactions with voltage-gated ion channels, analogous to fluorinated antiepileptics.
Ongoing research priorities include:
- Synthetic Methodology Development : Streamlining the 7-step synthesis through microwave-assisted cyclization techniques.
- Computational Modeling : Density functional theory (DFT) analysis of frontier molecular orbitals to predict reactivity hotspots.
- Biological Screening : Broad-spectrum evaluation against kinase families and microbial efflux pump systems.
Properties
IUPAC Name |
9-(3-fluorophenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-18(2)8-12-14(13(24)9-18)15(10-5-4-6-11(19)7-10)23-16(20-12)21-17(22-23)25-3/h4-7,15H,8-9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPQTNIIWJJALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=CC=C4)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
- Molecular Formula : C18H19FN4OS
- Molecular Weight : 358.44 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro evaluations have shown that the compound displays potent cytotoxic effects against human cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells. The IC50 values indicate effective inhibition of cell proliferation at low concentrations .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, compounds with similar triazoloquinazolinone scaffolds have been reported to inhibit polo-like kinase 1 (Plk1), a target in various cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Preliminary screening against bacterial strains revealed moderate antibacterial activity. However, it was less effective compared to standard antibiotics like rifampicin .
- Antifungal Activity : Some derivatives showed promising antifungal activity against pathogenic fungi, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the phenyl and triazole moieties can enhance or diminish its activity:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring is believed to increase lipophilicity and improve cellular uptake.
- Methylthio Group : The methylthio substituent plays a crucial role in modulating the biological properties of the compound by affecting its interaction with biological targets .
Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 12 µM. |
| Study 2 | Showed moderate antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Evaluated antifungal properties against Candida albicans; exhibited an inhibition rate of 75% at 50 µg/mL. |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of triazoloquinazolinones exhibit promising antiviral properties. In particular, compounds similar to 9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have shown efficacy against various viruses. For instance:
- Mechanism of Action : These compounds often target viral replication processes, inhibiting key enzymes involved in the viral life cycle.
- Case Study : A derivative was tested against the influenza virus and demonstrated a significant reduction in viral load in infected cell cultures at low micromolar concentrations .
Antitumor Activity
The compound has also been evaluated for its anticancer potential:
- Inhibition of Tumor Growth : Research indicates that triazoloquinazolinones can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Case Studies :
- A study involving various analogs showed that modifications to the phenyl group led to enhanced binding affinity to polo-like kinase 1 (Plk1), a critical regulator of cell division. Compounds were able to induce mitotic arrest in cancer cells at concentrations around 100 μM .
- In another investigation, triazoloquinazolinones were found to selectively inhibit Plk1 without affecting other kinases (Plk2 and Plk3), suggesting a targeted approach for cancer therapy .
Anticonvulsant Effects
The anticonvulsant properties of triazolo derivatives have been documented:
- Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity.
- Research Findings : In animal models, certain analogs demonstrated significant anticonvulsant effects compared to traditional medications . The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and synthetic relevance of triazoloquinazolinones is highly substituent-dependent. Key analogues include:
Key Observations :
- 3-Fluorophenyl at position 9 may optimize receptor binding compared to 4-fluorophenyl () or 2-methylphenyl derivatives due to steric and electronic effects .
Pharmacological Activity
The triazoloquinazolinone scaffold has been explored for RXFP4 receptor agonism (). The target compound’s substituents align with SAR insights:
Q & A
Q. What theoretical models explain the compound’s dual activity as an enzyme inhibitor and pro-apoptotic agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
